tert-butyl6-(aminomethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylatehydrochloride
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Overview
Description
tert-Butyl6-(aminomethyl)-7-oxa-4-azaspiro[25]octane-4-carboxylatehydrochloride is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl6-(aminomethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylatehydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the spirocyclic core followed by functional group modifications to introduce the tert-butyl ester and aminomethyl groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and organic solvents like tetrahydrofuran (THF) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the process and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl6-(aminomethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylatehydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide or alkyl halides to modify the aminomethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl6-(aminomethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylatehydrochloride is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of new synthetic methodologies .
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug discovery. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents .
Medicine
In medicine, this compound is investigated for its potential use in the treatment of various diseases. Its unique structure allows it to modulate specific biological pathways, making it a promising lead compound in medicinal chemistry .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its versatility and reactivity make it a valuable component in various industrial processes .
Mechanism of Action
The mechanism of action of tert-butyl6-(aminomethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylatehydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 1-aminomethyl-6-azaspiro[2.5]octane-6-carboxylate: This compound shares a similar spirocyclic core but lacks the oxa group present in tert-butyl6-(aminomethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylatehydrochloride.
tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate: This compound has a different spirocyclic structure and is used in different synthetic applications.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and spirocyclic structure. This combination provides a distinct set of chemical and biological properties that make it valuable in various research and industrial applications .
Properties
IUPAC Name |
tert-butyl 6-(aminomethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3.ClH/c1-11(2,3)17-10(15)14-7-9(6-13)16-8-12(14)4-5-12;/h9H,4-8,13H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEUCQVPXFOLSCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(OCC12CC2)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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